N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide
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Overview
Description
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a chlorophenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the formamido group: This step involves the reaction of an amine with formic acid or its derivatives.
Attachment of the prop-2-enamide group: This final step can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[3-(azepane-1-sulfonyl)-4-bromophenyl]formamido}ethyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-{[3-(azepane-1-sulfonyl)-4-fluorophenyl]formamido}ethyl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4S/c1-2-17(23)20-9-10-21-18(24)14-7-8-15(19)16(13-14)27(25,26)22-11-5-3-4-6-12-22/h2,7-8,13H,1,3-6,9-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYHTLFSTYIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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